

physical and chemical properties of 1,4-bis(bromomethyl)benzene

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Compound of Interest

Compound Name: *Dibromo p-xylene*

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An In-depth Technical Guide to 1,4-Bis(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and safety properties of 1,4-bis(bromomethyl)benzene. It includes detailed experimental protocols for its synthesis and analysis, and explores its applications, particularly in the fields of organic synthesis and drug development.

Core Chemical Properties

1,4-Bis(bromomethyl)benzene, also known as α,α' -dibromo-p-xylene, is an aromatic organic compound that serves as a versatile bifunctional reagent.^{[1][2]} Its structure, featuring a central benzene ring with two reactive bromomethyl groups at para positions, makes it a valuable building block for synthesizing a wide array of more complex molecules, including polymers and pharmacologically active compounds.^{[1][3][4]} The two reactive sites allow for the extension of molecular chains or the creation of macrocyclic structures.

Table 1: Physical and Chemical Properties of 1,4-Bis(bromomethyl)benzene

| Property | Value | References |
|-------------------|---|--|
| Molecular Formula | C ₈ H ₈ Br ₂ | [1] [5] [6] [7] |
| Molecular Weight | 263.96 g/mol | [2] [6] [7] [8] |
| Appearance | White to beige or light yellow crystalline powder | [5] [7] [8] |
| Melting Point | 142-147 °C | [6] [8] [9] [10] |
| Boiling Point | 245 °C | [5] [6] [8] [9] [11] |
| Density | 1.8 - 2.012 g/cm ³ | [5] [6] [8] [9] [11] |
| Flash Point | 155-158°C/14mm | [5] [8] |
| Refractive Index | 1.611 | [8] |
| CAS Number | 623-24-5 | [2] [7] |

Table 2: Solubility Profile

| Solvent | Solubility | Notes | References |
|-----------------|-------------------------|-----------------------------|--|
| Water | Soluble, but hydrolyzes | Decomposes in water. | [5] [8] [10] |
| Dioxane | Soluble (hot) | 1g / 10 mL (hot) | [8] [10] |
| Acetone | Soluble | [4] | |
| Benzene | Soluble | [4] | |
| Chloroform | Soluble | Used for recrystallization. | |
| Ethanol | Soluble | [12] | |
| Ether | Soluble | [12] | |
| Petroleum Ether | Slightly Soluble | [12] | |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of 1,4-bis(bromomethyl)benzene.

Table 3: Key Spectroscopic Data

| Technique | Key Signals and Features | References |
|---|---|------------|
| ^1H NMR (CDCl_3) | δ ~4.48 ppm (s, 4H, $-\text{CH}_2\text{Br}$), δ ~7.37 ppm (s, 4H, Ar-H) | [13] |
| ^{13}C NMR (CDCl_3) | δ ~33.0 ppm ($-\text{CH}_2\text{Br}$), δ ~129.6 ppm (Ar-CH), δ ~138.1 ppm (Ar-C) | [13] |
| Infrared (IR) | Key peaks around 1211-1221 cm^{-1} (C-Br stretch), and various peaks corresponding to the aromatic ring. | [13] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | [7][14] |

Chemical Reactivity and Applications

The reactivity of 1,4-bis(bromomethyl)benzene is dominated by the two bromomethyl groups, which are excellent electrophilic sites for nucleophilic substitution reactions.[1] This makes the compound a widely used cross-linking agent and a precursor in the synthesis of various organic molecules.[15][16]

Key Reactions:

- **Nucleophilic Substitution:** Reacts readily with nucleophiles such as amines, alcohols, and thiols to form new C-N, C-O, and C-S bonds, respectively. This is the basis for its use in synthesizing polymers and pharmaceutical intermediates.[3][16]
- **Wittig Reaction:** Can be used to form stilbene-like derivatives.

- Grignard Reagent Formation: Can form a di-Grignard reagent, although this is less common due to the high reactivity.

Applications in Drug Development and Research:

- Scaffold Synthesis: Its rigid structure serves as a scaffold to link two bioactive molecules, potentially leading to compounds with novel or synergistic biological activities.[\[17\]](#)
- Polymer Chemistry: Used in the production of polymers and resins with specific properties.[\[1\]](#)[\[4\]](#)
- Tracer Studies: Deuterium-labeled versions of 1,4-bis(bromomethyl)benzene are available for use as internal standards or tracers in quantitative analyses by NMR or mass spectrometry.[\[18\]](#)[\[19\]](#)

Experimental Protocols

A. Synthesis of 1,4-Bis(bromomethyl)benzene via Radical Bromination of p-Xylene

This protocol is a common method for the laboratory-scale synthesis of 1,4-bis(bromomethyl)benzene.[\[8\]](#)

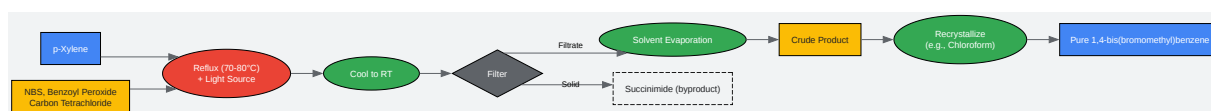
Materials:

- p-Xylene
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (initiator)
- Carbon tetrachloride (solvent)
- Chloroform or Methanol (for recrystallization)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve p-xylene in carbon tetrachloride.

- Add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide to the flask.
- Heat the mixture to reflux (around 70-80 °C) and maintain for several hours (e.g., 12 hours), often with irradiation by a light source to promote radical initiation.[8]
- Monitor the reaction progress using techniques like TLC or GC.
- Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.
- Filter the mixture to remove the precipitated succinimide.
- Remove the solvent from the filtrate by rotary evaporation to yield the crude product as a solid.
- Purify the crude 1,4-bis(bromomethyl)benzene by recrystallization from a suitable solvent such as chloroform or methanol.[8]
- Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. The expected yield is typically high, around 80-90%.[8]



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Caption: Workflow for the synthesis of 1,4-bis(bromomethyl)benzene.

B. HPLC Analysis

A reverse-phase HPLC method can be used for the analysis of 1,4-bis(bromomethyl)benzene. [20]

Conditions:

- Column: C18 reverse-phase column (e.g., Newcrom R1 or C18).[20]
- Mobile Phase: A mixture of acetonitrile (MeCN) and water. An acid modifier like phosphoric acid or formic acid (for MS compatibility) is typically added.[20]
- Detection: UV detection at a suitable wavelength (e.g., 254 nm).
- Flow Rate: Typical flow rates for analytical columns (e.g., 1 mL/min).

Procedure:

- Prepare a standard solution of 1,4-bis(bromomethyl)benzene of known concentration in the mobile phase.
- Prepare the sample solution by dissolving the material to be analyzed in the mobile phase.
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution to determine the retention time.
- Inject the sample solution to analyze for the presence and purity of 1,4-bis(bromomethyl)benzene.

Safety and Handling

1,4-Bis(bromomethyl)benzene is a hazardous chemical and must be handled with appropriate safety precautions.

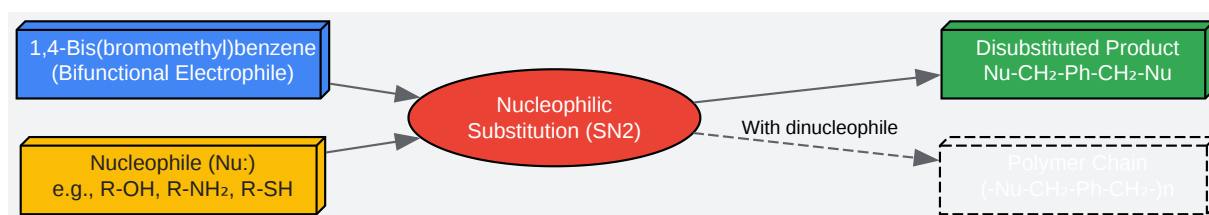
Table 4: Hazard and Safety Information

| Hazard | Description | Precautionary Measures | References |
|---------------|--|--|--|
| Corrosivity | Causes severe skin burns and eye damage. | Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and face shield). | [21] [22] [23] |
| Toxicity | Harmful if swallowed or inhaled. | Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. | [21] [22] |
| Irritation | Lachrymator (causes tearing). Causes respiratory tract irritation. | Ensure adequate ventilation and use respiratory protection if necessary. | [11] [21] |
| Stability | Stable under normal conditions. | Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. | [5] [11] |
| Decomposition | Thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen bromide gas. | In case of fire, use dry chemical, carbon dioxide, or appropriate foam. Do not use water directly on the fire. | [11] |

First Aid Measures:

- Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[\[11\]](#)

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
- Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[11]



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